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Compound of Interest

Compound Name: Imazethapyr Impurity 10

CAS No.: 102268-21-3

Cat. No.: B602023 Get Quote

Impurity Profile & Mechanistic Origin
Imazethapyr Impurity 10 is the positional isomer where the imidazolinone ring and the

carboxylic acid functionalities are swapped on the pyridine ring.

Parent Molecule (Imazethapyr): 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-

yl)nicotinic acid.[1][2]

Impurity 10 (Regioisomer): 5-ethyl-3-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)picolinic

acid.

Formation Pathway
The synthesis of Imazethapyr involves the condensation of 5-ethylpyridine-2,3-dicarboxylic

anhydride with 2-amino-2,3-dimethylbutyramide. The nucleophilic attack of the amino group

can occur at either the C2 or C3 carbonyl of the anhydride.

Path A (Desired): Attack at C2

Leads to Nicotinic acid derivative (Imazethapyr).

Path B (Undesired): Attack at C3

Leads to Picolinic acid derivative (Impurity 10).
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Figure 1.1: Divergent synthesis pathway showing the origin of Impurity 10.

Experimental Protocols for Isolation and
Identification
To obtain high-fidelity spectroscopic data, the impurity must be isolated or synthesized as a

reference standard. The following protocols ensure data integrity.

High-Resolution LC-MS/MS Method
Standard C18 columns often fail to resolve the regioisomers at low pH due to similar pKa

values. A Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase provides superior

selectivity based on pi-pi interactions.

Method Parameters:

Column: ACE C18-PFP (150 mm x 4.6 mm, 3 µm)

Mobile Phase A: 5 mM Ammonium Formate, pH 3.5

Mobile Phase B: Acetonitrile

Gradient: 10% B to 60% B over 20 min.

Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm; ESI (+) MS.

Sample Preparation for NMR
For structural elucidation, remove all traces of ammonium salts which can obscure proton

signals.

Isolate Impurity 10 via semi-preparative HPLC.

Lyophilize fractions to dryness.

Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 for solubility and

exchangeable protons).

Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive distinction lies in the chemical shifts of the pyridine ring protons and the carbon

atoms of the carboxylic acid/amide groups.

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)
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Position
Imazethapyr (API) δ
(ppm)

Impurity 10
(Regioisomer) δ
(ppm)

Diagnostic Note

Pyridine H-6 8.62 (d, J=2.0 Hz) 8.45 (d, J=2.0 Hz)

H-6 is ortho to N in

ring; shift changes

due to adjacent

substituent swap.

Pyridine H-4 8.05 (d, J=2.0 Hz) 7.88 (d, J=2.0 Hz)

Shielded in impurity

due to removal of

ortho-COOH group.

Ethyl -CH2- 2.75 (q) 2.72 (q)

Minimal change

(remote from chiral

center).

Ethyl -CH3 1.24 (t) 1.23 (t) Minimal change.

Imidazolinone -CH3 1.35 (s) 1.38 (s)

Slight deshielding due

to steric environment

change.

Isopropyl -CH(CH3)2 0.85 (d), 0.95 (d) 0.88 (d), 0.98 (d)

Diastereotopic

methyls remain

distinct.

COOH / NH 12.8 (br s) 12.5 (br s)
Broad exchangeable

signals.

Table 2: Key 13C NMR Shifts (DMSO-d6)
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Carbon Type
Imazethapyr (API) δ
(ppm)

Impurity 10 δ (ppm) Mechanistic Insight

C=O (Acid) 166.5 164.8

Acid carbonyl is more

shielded when at

position 2 (picolinic).

C=N (Imidazolinone) 162.0 163.2
Imidazolinone C=N

shifts downfield.

Pyridine C-2 145.0 148.5
Direct attachment

point of acid vs ring.

Pyridine C-3 128.5 132.0

Mass Spectrometry (HR-MS)
Both compounds exhibit the protonated molecular ion

. Differentiation requires MS/MS fragmentation analysis.

Formula:

Exact Mass: 289.1426 Da[3]

Fragmentation Pathway: The primary fragmentation involves the loss of the isopropyl group

and the cleavage of the imidazolinone ring.

Fragment A (m/z 262): Loss of

(common in imidazolinones).

Fragment B (m/z 244): Loss of

(dehydration of acid).

Diagnostic Ratio: The ratio of the m/z 244 to m/z 262 ion is typically higher in Impurity 10 due

to the "ortho effect" facilitation of water loss between the picolinic acid group and the

adjacent ring nitrogen.
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Infrared Spectroscopy (FT-IR)
Carboxylic Acid (C=O): 1725 cm⁻¹ (API) vs 1715 cm⁻¹ (Impurity 10). The intramolecular H-

bonding in the picolinic acid derivative (Impurity 10) shifts the frequency slightly lower.

Imidazolinone (C=O): ~1750 cm⁻¹ (Distinct sharp band).

Analytical Workflow for Quality Control
To ensure drug purity, the following decision tree is recommended for identifying Impurity 10

during batch release.
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Figure 4.1: QC Decision Matrix for Isomer Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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